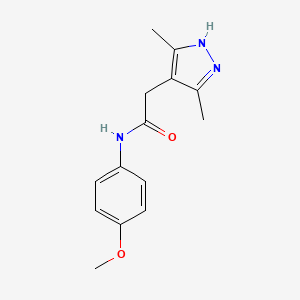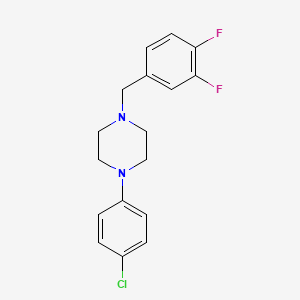
2-(cinnamoylamino)-3-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(cinnamoylamino)-3-phenylacrylamide, also known as CPA, is a synthetic compound that has been widely studied for its potential applications in various scientific fields. This compound belongs to the class of acrylamide derivatives and has been shown to exhibit various biochemical and physiological effects. In
作用機序
The mechanism of action of 2-(cinnamoylamino)-3-phenylacrylamide involves the inhibition of various signaling pathways that are critical for cancer cell survival and proliferation. 2-(cinnamoylamino)-3-phenylacrylamide has been shown to inhibit the Akt/mTOR pathway, which is a critical pathway that regulates cell growth and survival. 2-(cinnamoylamino)-3-phenylacrylamide also inhibits the NF-κB pathway, which is a key pathway that regulates inflammation and immune response. By inhibiting these pathways, 2-(cinnamoylamino)-3-phenylacrylamide induces apoptosis and inhibits the growth and metastasis of cancer cells.
Biochemical and Physiological Effects:
2-(cinnamoylamino)-3-phenylacrylamide has been shown to exhibit various biochemical and physiological effects. 2-(cinnamoylamino)-3-phenylacrylamide has been shown to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase, which are critical enzymes involved in the regulation of neurotransmitters. 2-(cinnamoylamino)-3-phenylacrylamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins, which are critical mediators of inflammation. Additionally, 2-(cinnamoylamino)-3-phenylacrylamide has been shown to exhibit antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
One of the advantages of using 2-(cinnamoylamino)-3-phenylacrylamide in lab experiments is its high potency and selectivity towards cancer cells. 2-(cinnamoylamino)-3-phenylacrylamide has been shown to exhibit minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. Additionally, 2-(cinnamoylamino)-3-phenylacrylamide is relatively easy to synthesize and can be obtained in high yield. However, one of the limitations of using 2-(cinnamoylamino)-3-phenylacrylamide is its poor solubility in water, which can limit its bioavailability and efficacy in vivo.
将来の方向性
For the study of 2-(cinnamoylamino)-3-phenylacrylamide include the development of novel synthesis methods and the exploration of its potential applications in other scientific fields.
合成法
The synthesis of 2-(cinnamoylamino)-3-phenylacrylamide involves the reaction between cinnamoyl chloride and 3-phenylpropionamide in the presence of a base such as triethylamine. The reaction proceeds through an amide bond formation, resulting in the formation of 2-(cinnamoylamino)-3-phenylacrylamide. The yield of 2-(cinnamoylamino)-3-phenylacrylamide can be improved by using a solvent such as dichloromethane and by optimizing the reaction conditions such as temperature and reaction time.
科学的研究の応用
2-(cinnamoylamino)-3-phenylacrylamide has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of 2-(cinnamoylamino)-3-phenylacrylamide is in the field of cancer research. 2-(cinnamoylamino)-3-phenylacrylamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-(cinnamoylamino)-3-phenylacrylamide achieves this by inducing apoptosis, which is a programmed cell death mechanism. 2-(cinnamoylamino)-3-phenylacrylamide has also been shown to inhibit the migration and invasion of cancer cells, which are critical processes in cancer metastasis.
特性
IUPAC Name |
(E)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c19-18(22)16(13-15-9-5-2-6-10-15)20-17(21)12-11-14-7-3-1-4-8-14/h1-13H,(H2,19,22)(H,20,21)/b12-11+,16-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETUYWZJGFCKFC-VUWKKMCJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(=CC2=CC=CC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B5224011.png)
![(5-chloro-2-nitrophenyl)[2-(1-naphthyloxy)ethyl]amine](/img/structure/B5224012.png)
![4-methyl-1-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]piperidine](/img/structure/B5224013.png)

![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B5224025.png)


![3-{1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5224037.png)
![N-(2-methylphenyl)-2-[2-oxo-1-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B5224052.png)
![2-[1-(2-cyanoethyl)-1H-benzimidazol-2-yl]-N-(2-nitrobenzyl)acetamide](/img/structure/B5224055.png)

![1-amino-3-[(2-chloro-4-nitrophenyl)amino]-2-propanol](/img/structure/B5224081.png)
